molecular formula C19H21N3O3S B2765575 (2E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)prop-2-enamide CAS No. 2034996-95-5

(2E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)prop-2-enamide

Cat. No.: B2765575
CAS No.: 2034996-95-5
M. Wt: 371.46
InChI Key: OWEQEWDRTYSSTR-GXDHUFHOSA-N
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Description

(2E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acrylamide moiety with a substituted benzo[c][1,2,5]thiadiazole ring system, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)prop-2-enamide typically involves a multi-step process. The initial step often includes the preparation of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the acrylamide group through a series of coupling reactions. The reaction conditions usually require the use of strong bases and specific catalysts to ensure the correct configuration and high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic ring and acrylamide moiety can participate in substitution reactions, leading to a variety of functionalized products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)prop-2-enamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy in treating specific diseases or conditions, particularly those involving oxidative stress or inflammation.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of (2E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)prop-2-enamide involves its interaction with molecular targets through various pathways. The compound’s structure allows it to form specific interactions with enzymes, receptors, or other proteins, potentially modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide
  • (E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-4-yl)acrylamide
  • (E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-6-yl)acrylamide

Uniqueness

The uniqueness of (2E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)prop-2-enamide lies in its specific substitution pattern and the presence of both the acrylamide and benzo[c][1,2,5]thiadiazole moieties. This combination of structural features imparts unique chemical and physical properties, making it distinct from other similar compounds.

Biological Activity

The compound (2E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)prop-2-enamide is a derivative of benzothiadiazole and is associated with various biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure

The compound can be structurally represented as follows:

C18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of appropriate derivatives of benzothiadiazole with substituted amines under controlled conditions. The synthesis process has been optimized to yield high purity and yield of the target compound.

Antimicrobial Properties

Research indicates that benzothiadiazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The minimal inhibitory concentration (MIC) values were reported to be as low as 50 μg/mL for specific derivatives .

Anticancer Activity

The compound has shown promising results in anticancer studies. In vitro tests revealed selective cytotoxicity against tumorigenic cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The effective concentration (EC50) values ranged from 28 to 290 ng/mL across different cell lines .

The mechanism underlying the biological activity of this compound is believed to involve the inhibition of key enzymes and pathways associated with cancer cell proliferation and survival. Specifically, it has been noted that benzothiadiazole derivatives can inhibit the interaction between amyloid beta peptide and Aβ-binding alcohol dehydrogenase (ABAD), which is implicated in Alzheimer's disease .

Study 1: Antimicrobial Efficacy

A series of synthesized benzothiadiazole derivatives were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains significantly influenced their antibacterial activity.

CompoundMIC (μg/mL)Bacteria Targeted
150E. coli
230S. aureus
340P. aeruginosa

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, the compound was tested against various cancer cell lines:

Cell LineEC50 (ng/mL)
MDA-MB-23128
NUGC-3150
SK-Hep-132

These results highlight the potential of this compound as a lead compound for further drug development.

Properties

IUPAC Name

(E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-13-11-17-18(22(4)26(24,25)21(17)3)12-16(13)20-19(23)14(2)10-15-8-6-5-7-9-15/h5-12H,1-4H3,(H,20,23)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEQEWDRTYSSTR-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C(=CC3=CC=CC=C3)C)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1NC(=O)/C(=C/C3=CC=CC=C3)/C)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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